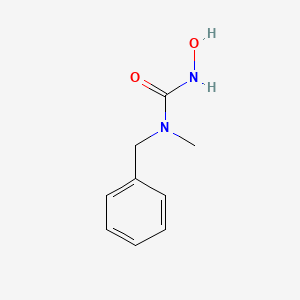![molecular formula C23H27F3O B14433063 [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 74766-27-1](/img/structure/B14433063.png)
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone: is an organic compound characterized by the presence of trifluoromethyl and tri(propan-2-yl)phenyl groups attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of the trifluoromethyl group into the aromatic ring, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is essential to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives, while nitration produces nitro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds .
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules, making it a valuable component in drug design and development
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
- Phosphine, tris[4-(trifluoromethyl)phenyl]-
- 4-(Trifluoromethyl)phenethyl bromide
Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone stands out due to its combination of trifluoromethyl and tri(propan-2-yl)phenyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74766-27-1 |
|---|---|
Molekularformel |
C23H27F3O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H27F3O/c1-13(2)17-11-19(14(3)4)21(20(12-17)15(5)6)22(27)16-7-9-18(10-8-16)23(24,25)26/h7-15H,1-6H3 |
InChI-Schlüssel |
IZEKIDZITIIWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




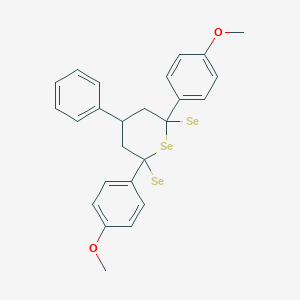

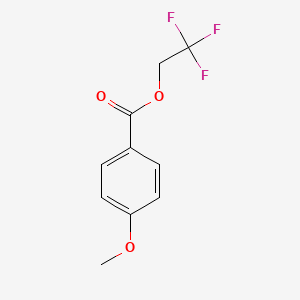
acetate](/img/structure/B14433018.png)
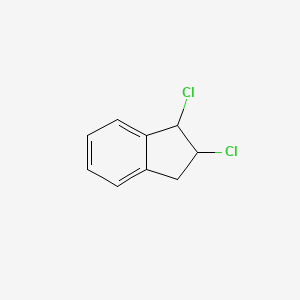
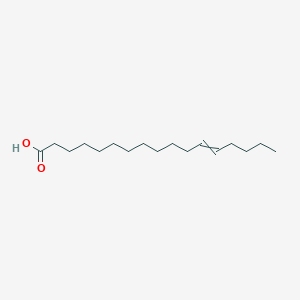



![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)

